REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:16][OH:17])([CH2:6][O:7][CH2:8][C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][OH:11])[CH2:4][OH:5].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O[CH:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:29]([OH:31])=[O:30]>[Sn](Cl)(Cl)(Cl)Cl.O>[OH:11][CH2:10][C:9]([CH2:14][OH:15])([CH2:8][O:7][CH2:6][C:3]([CH2:16][OH:17])([CH2:4][OH:5])[CH2:2][OH:1])[CH2:12][OH:13].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH:1][CH:41]([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:28][C:29]([OH:31])=[O:30]
|
Name
|
tin chloride
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
89.8 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
424 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)CCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-neck flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
CUSTOM
|
Details
|
at 180° C. to 200° C.
|
Type
|
CUSTOM
|
Details
|
for about 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by a usual method
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCCCCCCCC(=O)O)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:16][OH:17])([CH2:6][O:7][CH2:8][C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][OH:11])[CH2:4][OH:5].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O[CH:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:29]([OH:31])=[O:30]>[Sn](Cl)(Cl)(Cl)Cl.O>[OH:11][CH2:10][C:9]([CH2:14][OH:15])([CH2:8][O:7][CH2:6][C:3]([CH2:16][OH:17])([CH2:4][OH:5])[CH2:2][OH:1])[CH2:12][OH:13].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH:1][CH:41]([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:28][C:29]([OH:31])=[O:30]
|
Name
|
tin chloride
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
89.8 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
424 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)CCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-neck flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
CUSTOM
|
Details
|
at 180° C. to 200° C.
|
Type
|
CUSTOM
|
Details
|
for about 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by a usual method
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCCCCCCCC(=O)O)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:16][OH:17])([CH2:6][O:7][CH2:8][C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][OH:11])[CH2:4][OH:5].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O[CH:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:29]([OH:31])=[O:30]>[Sn](Cl)(Cl)(Cl)Cl.O>[OH:11][CH2:10][C:9]([CH2:14][OH:15])([CH2:8][O:7][CH2:6][C:3]([CH2:16][OH:17])([CH2:4][OH:5])[CH2:2][OH:1])[CH2:12][OH:13].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH:1][CH:41]([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:28][C:29]([OH:31])=[O:30]
|
Name
|
tin chloride
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
89.8 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
424 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)CCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-neck flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
CUSTOM
|
Details
|
at 180° C. to 200° C.
|
Type
|
CUSTOM
|
Details
|
for about 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by a usual method
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCCCCCCCC(=O)O)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |